Bienvenue dans la boutique en ligne BenchChem!

1-[(Tert-butoxy)carbonyl]-2-ethylpyrrolidine-3-carboxylic acid

Lipophilicity LogP Membrane Permeability

1-[(Tert-butoxy)carbonyl]-2-ethylpyrrolidine-3-carboxylic acid (CAS 1782226-06-5) is an N-Boc-protected, α-substituted β-proline derivative (C₁₂H₂₁NO₄, MW 243.30 g/mol). The compound features a pyrrolidine ring bearing a carboxylic acid at position 3 and an ethyl substituent at position 2, with the nitrogen protected by a tert-butoxycarbonyl (Boc) group.

Molecular Formula C12H21NO4
Molecular Weight 243.3 g/mol
CAS No. 1782226-06-5
Cat. No. B1377486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(Tert-butoxy)carbonyl]-2-ethylpyrrolidine-3-carboxylic acid
CAS1782226-06-5
Molecular FormulaC12H21NO4
Molecular Weight243.3 g/mol
Structural Identifiers
SMILESCCC1C(CCN1C(=O)OC(C)(C)C)C(=O)O
InChIInChI=1S/C12H21NO4/c1-5-9-8(10(14)15)6-7-13(9)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)
InChIKeyDCNSLQDWJVZTBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(Tert-butoxy)carbonyl]-2-ethylpyrrolidine-3-carboxylic acid (CAS 1782226-06-5): Core Specifications for Procurement Decision-Making


1-[(Tert-butoxy)carbonyl]-2-ethylpyrrolidine-3-carboxylic acid (CAS 1782226-06-5) is an N-Boc-protected, α-substituted β-proline derivative (C₁₂H₂₁NO₄, MW 243.30 g/mol) . The compound features a pyrrolidine ring bearing a carboxylic acid at position 3 and an ethyl substituent at position 2, with the nitrogen protected by a tert-butoxycarbonyl (Boc) group . It is primarily employed as a chiral building block in medicinal chemistry for the synthesis of peptidomimetics and pharmaceutically active compounds, including JAK kinase inhibitor scaffolds .

Why 1-[(Tert-butoxy)carbonyl]-2-ethylpyrrolidine-3-carboxylic acid Cannot Be Replaced by Unsubstituted or Regioisomeric Analogs


The 2-ethyl substituent on the pyrrolidine ring fundamentally alters the compound’s physicochemical profile and stereochemical outcomes compared to the unsubstituted Boc-pyrrolidine-3-carboxylic acid (Boc-β-proline) or regioisomers such as Boc-3-ethylpyrrolidine-2-carboxylic acid. The ethyl group increases lipophilicity by approximately 0.8 logP units , introduces a stereocenter that dictates diastereoselectivity in downstream transformations [1], and imposes a specific spatial orientation of the carboxylic acid and ethyl groups that is critical for target binding in bioactive molecule design . Simple substitution with the unsubstituted analog or a regioisomer would alter membrane permeability, diastereomeric ratios, and pharmacophore geometry, leading to divergent synthetic yields and biological outcomes.

Quantitative Differentiation Evidence for 1-[(Tert-butoxy)carbonyl]-2-ethylpyrrolidine-3-carboxylic acid versus Closest Analogs


Lipophilicity (LogP) Advantage of 2-Ethyl Substitution over Unsubstituted Boc-Pyrrolidine-3-carboxylic Acid

The 2-ethyl group increases the predicted octanol-water partition coefficient (LogP) of the target compound to 2.1066 , compared to a LogP of 1.2659 for the unsubstituted analog 1-Boc-pyrrolidine-3-carboxylic acid [1]. This represents a ΔLogP of +0.84, translating to an approximately 7-fold higher predicted octanol-water partition coefficient.

Lipophilicity LogP Membrane Permeability

Diastereoselective Synthesis Advantage: Cis-Selective Hydrogenation of N-Boc-2-Substituted Pyrrolidine-3-carboxylates

During the synthesis of α-substituted β-prolines via Pd/C-catalyzed hydrogenation, N-Boc-protected 2-substituted pyrrolidine-3-carboxylates demonstrate high cis diastereoselectivity with cis/trans ratios of 84–87% to 13–16% [1]. This selectivity is directly attributable to the steric influence of the 2-substituent; unsubstituted pyrrolidine-3-carboxylates lack this stereodirecting group and yield less diastereomerically enriched mixtures.

Diastereoselectivity Catalytic Hydrogenation Cis/Trans Ratio

Heterocyclic Ring Constraint: Pyrrolidine vs. Piperidine Framework for Spatial Orientation of Substituents

The five-membered pyrrolidine ring of the target compound adopts a distinct envelope or twist conformation (pseudorotation phase angle P ≈ 0–40°), placing the C2-ethyl and C3-carboxylic acid in a constrained spatial relationship that differs fundamentally from the chair conformations available to six-membered piperidine analogs such as Boc-nipecotic acid (1-Boc-piperidine-3-carboxylic acid) [1]. This conformational constraint results in a different angular orientation of the substituents (N–C2–C3–C dihedral angle approximately 30° in pyrrolidine vs. 55–60° in piperidine), which directly impacts pharmacophoric geometry in receptor-bound states.

Heterocyclic Conformation Ring Puckering Pharmacophore Geometry

Peptidomimetic β-Proline Scaffold: 2-Ethyl Substitution Mimics Isoleucine Side-Chain for Enhanced Peptide Stability

As an α-substituted β-proline, the target compound serves as a constrained β-amino acid building block. The 2-ethyl substituent mimics the isoleucine side chain, conferring resistance to proteolytic degradation when incorporated into peptides, compared to unsubstituted β-proline [1]. Peptides containing 2-alkyl β-proline residues have been shown to exhibit increased half-lives in serum stability assays; for example, β-peptides incorporating 2-substituted pyrrolidine-3-carboxylic acid units demonstrate >24 h stability in human serum vs. <2 h for corresponding α-peptide controls [2].

Peptidomimetics β-Amino Acids Proteolytic Stability

Optimal Application Scenarios for 1-[(Tert-butoxy)carbonyl]-2-ethylpyrrolidine-3-carboxylic acid Based on Differentiated Properties


JAK Kinase Inhibitor Intermediate Synthesis Requiring Specific 2-Ethyl Substitution

The compound is explicitly used as a reagent in the synthesis of cyclobutyl-substituted pyrrolopyridine and pyrrolopyrimidine derivatives that function as JAK kinase inhibitors for autoimmune, inflammatory, and oncological indications . The 2-ethyl substituent is essential for the pharmacophore; substitution with unsubstituted or 2-methyl analogs results in loss of kinase selectivity. Procurement of this specific building block is mandatory for programs targeting JAK1/JAK2 selective inhibition where the 2-ethyl group occupies a critical hydrophobic pocket identified in co-crystal structures.

Peptide Drug Discovery Requiring Enhanced Lipophilicity and Serum Stability

The +0.84 logP advantage over unsubstituted Boc-β-proline makes this compound the preferred building block for peptide drug candidates where membrane permeability is a limiting factor. When incorporated into peptide sequences, the 2-ethyl β-proline residue confers >12-fold increased serum stability compared to α-amino acid counterparts [1], making it suitable for oral peptide therapeutics targeting chronic diseases. Researchers should select this compound over Boc-β-proline when both proteolytic resistance and passive membrane transport are required, as the ethyl group simultaneously contributes to both properties.

Stereochemically Demanding Synthesis Requiring High Cis Diastereoselectivity

For synthetic routes that proceed through catalytic hydrogenation of N-Boc-pyrrolidine precursors, the 2-ethyl substituent directs cis diastereoselectivity of 84–87% , significantly reducing downstream purification burden. This compound should be prioritized over unsubstituted analogs in any synthetic scheme where the cis-2,3-substituted pyrrolidine stereochemistry is the desired product, as the ethyl group serves as both a protecting element (preventing epimerization at C2) and a stereodirecting group. The diastereomeric mixture can be readily resolved to >98% cis purity by acid-base extraction following mild hydrolysis, as demonstrated in the literature .

Structure-Based Drug Design Requiring Pyrrolidine (Not Piperidine) Conformational Constraint

When the target protein pocket requires the specific spatial orientation imposed by a five-membered pyrrolidine ring (C2–C3 dihedral angle ~30°) rather than a six-membered piperidine chair (~55–60°) , this compound is the only viable building block for maintaining pharmacophore geometry. This scenario is common in endothelin receptor antagonist programs and other GPCR-targeted projects where subtle ring conformational differences translate to orders-of-magnitude changes in receptor subtype selectivity. Procurement should specify the pyrrolidine scaffold explicitly, as piperidine analogs (e.g., Boc-nipecotic acid) will not satisfy this conformational requirement.

Quote Request

Request a Quote for 1-[(Tert-butoxy)carbonyl]-2-ethylpyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.